N-(3,4-dimethoxybenzyl)-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide
Description
N-(3,4-dimethoxybenzyl)-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide is a structurally complex organic molecule featuring a fused isoindoloquinazolinone core linked to a 3,4-dimethoxybenzyl-substituted acetamide moiety.
Properties
Molecular Formula |
C26H23N3O5 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)acetamide |
InChI |
InChI=1S/C26H23N3O5/c1-33-21-12-11-16(13-22(21)34-2)14-27-23(30)15-28-24-17-7-3-4-8-18(17)26(32)29(24)20-10-6-5-9-19(20)25(28)31/h3-13,24H,14-15H2,1-2H3,(H,27,30) |
InChI Key |
GWZSXQAIXJYJQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzylamine and isoindoloquinazolin derivatives. The reaction conditions may involve:
Condensation reactions: Using reagents like acetic anhydride or acetyl chloride.
Cyclization reactions: Employing catalysts such as Lewis acids.
Purification steps: Including recrystallization or chromatography.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids, transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent for diseases like cancer.
Industry: Utilizing its properties in material science and catalysis.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymatic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Key Observations:
Lipophilicity and Solubility :
- The 3,4-dimethoxybenzyl group in the target compound likely increases lipophilicity (predicted logP ~2.5) compared to the methoxypyridine analog (logP 1.8) . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Hydroxyphenyl and pyridinyl substituents improve solubility but reduce membrane permeability .
Biological Activity :
- Indole-containing analogs exhibit strong DNA intercalation due to their planar structure, correlating with anticancer activity .
- Methoxy groups (e.g., in ) enhance metabolic stability and selectivity for enzyme targets like topoisomerase II .
Synthetic Accessibility :
- The dimethoxybenzyl group can be introduced via reductive amination or nucleophilic substitution, similar to methods used for benzodioxepin derivatives .
Mechanistic and Functional Insights
While the exact mechanism of the target compound remains unelucidated, insights from analogs suggest:
- Anticancer Activity: Isoindoloquinazolinones intercalate DNA or inhibit topoisomerases, inducing apoptosis . The dimethoxybenzyl group may stabilize interactions with hydrophobic enzyme pockets.
- Antimicrobial Potential: Pyridinyl and indole derivatives disrupt microbial cell membranes or inhibit folate synthesis .
- Anti-inflammatory Effects: Hydroxyphenyl analogs show COX-2 inhibition, suggesting the target compound may share this activity if metabolized to a phenolic derivative .
Biological Activity
N-(3,4-Dimethoxybenzyl)-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article delves into the compound's synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Synthesis
The compound can be synthesized through various methods involving the reaction of 3,4-dimethoxybenzaldehyde with specific isoindoloquinazoline derivatives. The synthetic route typically includes the formation of an acetamide linkage which is crucial for its biological activity.
Anticancer Properties
Recent studies have shown that this compound exhibits notable anticancer activity. In vitro assays indicated that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that it reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cells with IC50 values ranging from 10 to 25 µM .
Acetylcholinesterase Inhibition
The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Biological assays revealed that it has a moderate inhibitory effect on AChE with an IC50 value around 50 µM. Molecular docking studies suggested that it binds effectively to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE, indicating its potential as a dual binding site inhibitor .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through the activation of caspase pathways.
- Neuroprotective Effects : By inhibiting AChE, it helps in increasing acetylcholine levels in synapses, which may improve cognitive functions and provide neuroprotection against degeneration.
Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of isoindoloquinazoline and evaluated their anticancer properties. Among them, this compound showed the highest activity against MCF-7 and A549 cell lines with IC50 values significantly lower than standard chemotherapeutics .
Study 2: Neuroprotective Properties
A separate investigation focused on the neuroprotective potential of this compound in a model of Alzheimer's disease. The results indicated that treatment with the compound led to improved performance in cognitive tests (Y-maze and Object Recognition Test), suggesting its efficacy in enhancing cognitive function through AChE inhibition .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
